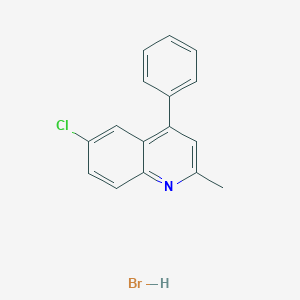
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-phenylquinoline typically involves the reaction of 2-methylquinoline with chlorinating agents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a chlorinating agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-4-phenylquinoline;hydrobromide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
6-Chloro-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-Chloro-2-methyl-4-phenylquinoline;hydrobromide involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
6-Chloro-2-ethyl-4-phenylquinoline: Similar structure but with an ethyl group instead of a methyl group.
6-Chloro-2-hydrazino-4-phenylquinoline: Contains a hydrazino group, offering different reactivity and applications.
6-Chloro-3-ethyl-2-methyl-4-phenylquinoline: Another derivative with both ethyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90936-27-9 |
|---|---|
分子式 |
C16H13BrClN |
分子量 |
334.64 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-4-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C16H12ClN.BrH/c1-11-9-14(12-5-3-2-4-6-12)15-10-13(17)7-8-16(15)18-11;/h2-10H,1H3;1H |
InChI 键 |
VKLGKTULMQPAPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




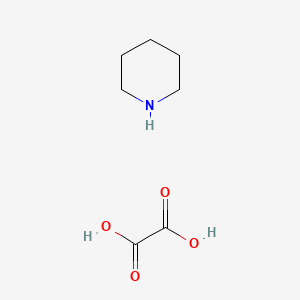
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
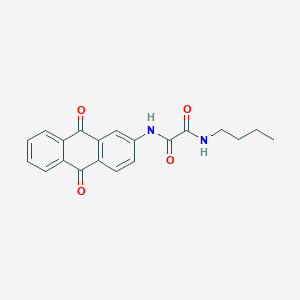
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
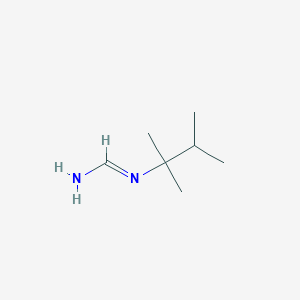
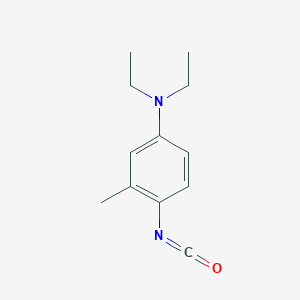
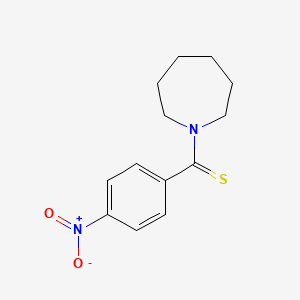

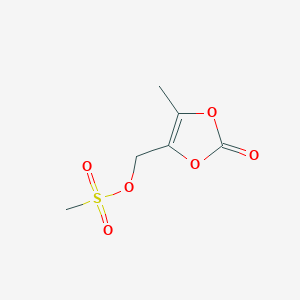
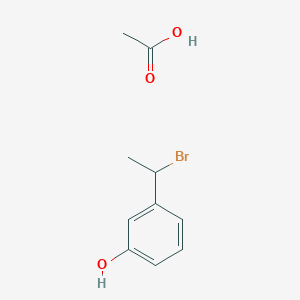
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
